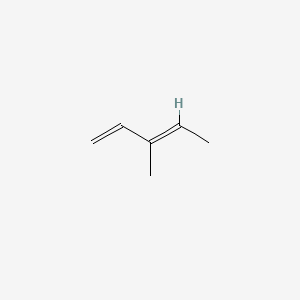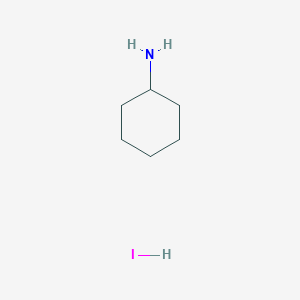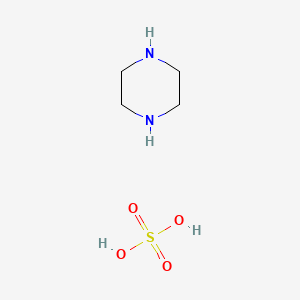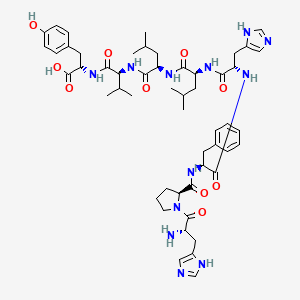
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Übersicht
Beschreibung
The peptide “His-Pro-Phe-His-Leu-D-Leu-Val-Tyr” is an octapeptide with the following amino acid sequence: H-P-F-H-L-D-L-V-Y . It is also known as [D-Leu6}-Octapeptide . This peptide exhibits interesting biochemical and physiological properties.
Molecular Structure Analysis
The molecular formula of “His-Pro-Phe-His-Leu-D-Leu-Val-Tyr” is C52H72N12O10 , with a molecular weight of approximately 1025.20 g/mol . The peptide adopts a specific three-dimensional conformation due to its sequence and interactions between amino acid side chains.
Chemical Reactions Analysis
- Inhibition of Renin : This peptide acts as a potent inhibitor of renin at acidic pH. It can be linked to agarose and used for renin purification, with elution occurring at neutral pH .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Peptide Substrates and Enzyme Assays
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and related sequences have been studied extensively as substrates for various enzymes. Oliveira et al. (1992) synthesized fluorogenic peptides related to the sequences of human angiotensinogen. They found that Leu-Val is the only bond hydrolyzed by human renin in these peptides, demonstrating their potential as substrates for continuous assays of human renin (Oliveira et al., 1992).
Structure-Activity Relationships
The structure-conformation relationships of peptide inhibitors of human renin, based on sequences like His-Pro-Phe-His-Leu-Val-Ile-His, have been studied by Epps et al. (2009). Using resonance energy transfer and molecular modeling, they investigated the relationship between peptide conformation and inhibition potency, contributing to our understanding of how these peptides interact with their target enzymes (Epps et al., 2009).
Bioactive Cyclic Dipeptides
Cyclic dipeptides, including those containing sequences such as Pro-Leu, Pro-Val, Pro-Phe, and Pro-Tyr, have been identified as bioactive compounds. Prasad (1995) discussed these dipeptides, noting their occurrence in nature and potential physiological and pharmacological activities. They highlight the unexplored potential of these simple peptide derivatives in various biological contexts (Prasad, 1995).
Immunoregulatory Peptides
Peptides like Phe-Leu-Gly-Phe-Pro-Thr and Leu-Val-Val-Tyr-Pro-Trp, similar in sequence to His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, have been identified as myelopeptides with immunoregulatory effects. Petrov et al. (1999) isolated and synthesized these peptides, examining their biological properties and mechanisms of action, especially in terms of immunomodulation (Petrov et al., 1999).
Amino Acid Accumulation Studies
Research on amino acid accumulation, involving sequences like Leu, Val, His, Tyr, Phe, has provided insights into biological transport mechanisms. Peterson and Raghupathy (1972) studied the accumulation of these amino acids in synaptosomal fractions from rat brains, revealing differences in ion requirements and developmental changes in transport pathways (Peterson & Raghupathy, 1972).
ACE Inhibitory Peptides
The role of peptides in inhibiting angiotensin-converting enzyme (ACE) has been an area of interest. Balti et al. (2015) isolated ACE inhibitory peptides from cuttlefish muscle, identifying structures like Val-Glu-Leu-Tyr-Pro and exploring their potential in treating hypertension (Balti et al., 2015).
Conformational Studies of Peptides
Understanding the conformation of peptides in solution has been crucial for insights into their biological activity. Oliveira et al. (1977) investigated the properties of synthetic renin substrate tetradecapeptide, which includes His-Pro-Phe-His in its sequence. Their work contributed to the knowledge of peptide conformations relevant to enzyme interactions (Oliveira et al., 1977).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N12O10/c1-29(2)19-38(45(66)59-39(20-30(3)4)48(69)63-44(31(5)6)50(71)62-42(52(73)74)22-33-14-16-36(65)17-15-33)58-47(68)41(24-35-26-55-28-57-35)60-46(67)40(21-32-11-8-7-9-12-32)61-49(70)43-13-10-18-64(43)51(72)37(53)23-34-25-54-27-56-34/h7-9,11-12,14-17,25-31,37-44,65H,10,13,18-24,53H2,1-6H3,(H,54,56)(H,55,57)(H,58,68)(H,59,66)(H,60,67)(H,61,70)(H,62,71)(H,63,69)(H,73,74)/t37-,38-,39+,40-,41-,42-,43-,44-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFVHOZUBKVOS-BWNBKZIHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



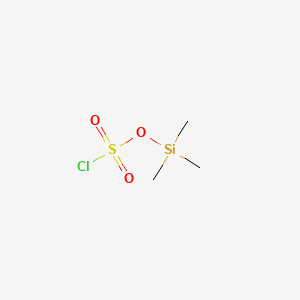

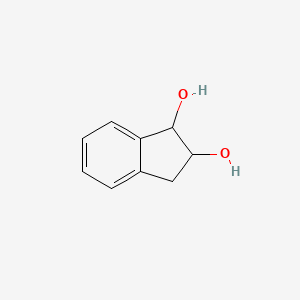
![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)
![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)
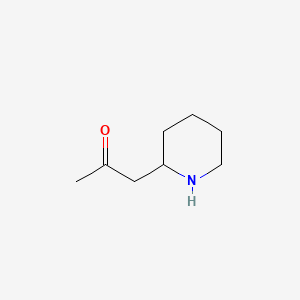

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)
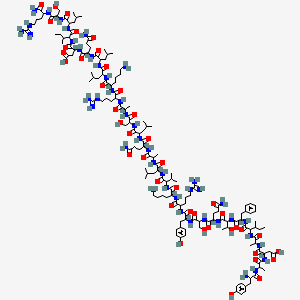
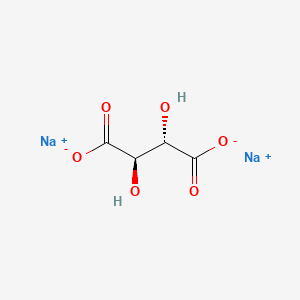
![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)
